![molecular formula C5H6N4O2 B1621157 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide CAS No. 98021-39-7](/img/structure/B1621157.png)
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide
Overview
Description
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound with the molecular weight of 154.13 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds, which include 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 N hydrazine, and 1 hydrazone .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a melting point of 236-237 degrees Celsius .
Scientific Research Applications
Synthesis and Structural Analysis
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide and its derivatives serve as pivotal intermediates in organic synthesis. Mishra et al. (2010) reported the synthesis of a structurally related compound through the reaction of β-benzoylpropionic acid and carbohydrazide, showcasing the versatility of carbohydrazides in synthesizing complex molecules (Mishra, Ravinesh, Siddiqui, A., Kumar, R., & Kumar, Suresh, 2010). This method underscores the importance of such compounds in creating diverse molecular architectures.
Catalysis
Qi et al. (2015) explored the role of carbon nanotubes as catalysts in fuel cells using carbohydrazide-based fuels. This study highlights the potential of this compound in energy applications, particularly as a safer alternative to hydrazine in fuel cell technologies (Qi, Ji et al., 2015).
Antimicrobial Activity
Research on heterocyclic carbohydrazides has shown potential in developing new antimicrobial agents. Mansour et al. (2003) investigated heterocyclic carbohydrazides and related compounds, identifying some with promising anticancer activity (Mansour, A. K., Eid, M. M., & Khalil, N., 2003). Similarly, Shaker and Marzouk (2016) explored the synthesis of cytotoxic heterocyclic compounds from a (pyridazinyl)acetate derivative, highlighting the role of carbohydrazide derivatives in generating biologically active compounds with potential cancer treatment applications (Shaker, S. & Marzouk, M. I., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .
Mode of Action
This compound interacts with its target, JNK2, by binding selectively to it . This interaction results in the inhibition of JNK2, which in turn leads to a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biochemical Pathways
The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, the compound prevents the activation of the NF-κB/MAPK pathway, which is known to play a key role in the inflammatory response .
Pharmacokinetics
The compound has good bioavailability, with a reported value of 30.74% . This suggests that a significant proportion of the compound is able to reach the systemic circulation and exert its therapeutic effects .
Result of Action
The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway result in a decrease in the release of pro-inflammatory cytokines . This leads to a reduction in inflammation, which can be beneficial in the treatment of conditions such as acute lung injury and sepsis .
Action Environment
While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of a compound
Biochemical Analysis
Biochemical Properties
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, which are known for their reactivity with carbonyl compounds. The nature of these interactions often involves the formation of hydrazone linkages, which can influence the activity of the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of the compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and increase its efficacy in modulating cellular processes .
properties
IUPAC Name |
6-oxo-1H-pyridazine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-7-5(11)3-1-2-4(10)9-8-3/h1-2H,6H2,(H,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYQISBPGSZFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365666 | |
Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98021-39-7 | |
Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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